Clinical PK-PD Model: Comparable Antiviral Efficacy at 6-Fold Lower Dose vs. TDF
In a clinical PK-PD modeling study of HBV-infected subjects, the viral load reduction achieved with Tenofovir Exalidex (TXL) at a 50 mg dose was found to be comparable to that of the standard-of-care prodrug tenofovir disoproxil fumarate (TDF) at a 300 mg dose [1]. This indicates a 6-fold lower dose of TXL is required to achieve the same primary pharmacodynamic effect as TDF. A separate Phase 2a clinical trial in HBV patients reported a mean viral load of 3.63 log10 IU/mL for TXL 100 mg versus 3.75 log10 IU/mL for TDF 300 mg after 21 days, further demonstrating comparable efficacy at a lower dose [2].
| Evidence Dimension | Antiviral efficacy in chronic HBV patients (viral load reduction) |
|---|---|
| Target Compound Data | Viral load reduction comparable to TDF 300 mg at a 50 mg dose; Mean viral load of 3.63 log10 IU/mL at 100 mg dose |
| Comparator Or Baseline | Tenofovir Disoproxil Fumarate (TDF) 300 mg; Mean viral load of 3.75 log10 IU/mL |
| Quantified Difference | Approximately 6-fold lower dose (50 mg vs. 300 mg) for comparable viral load reduction |
| Conditions | PK-PD modeling of data from a Phase 2a multiple ascending-dose clinical trial in treatment-naïve patients with chronic HBV infection [1]; Phase 2a trial in 12 HBV-infected subjects treated for 21 days [2] |
Why This Matters
This 6-fold dose advantage for equivalent efficacy is a key differentiator for procurement decisions, as it directly implies a higher therapeutic index and a more efficient delivery of the active moiety to the target site, potentially translating to a superior safety margin.
- [1] ContraVir Pharmaceuticals. Pharmacokinetic-Pharmacodynamic Modeling of Tenofovir Exalidex (TXL™) in HBV Subjects. The International Liver Congress (EASL). 2018. View Source
- [2] Tanwandee T, et al. Pharmacokinetics, Safety and Antiviral Activity of TXL™, a Novel Prodrug of Tenofovir, Administered as Ascending Multiple Doses to Healthy Volunteers and HBV-Infected Subjects. The International Liver Congress (EASL). 2017. View Source
